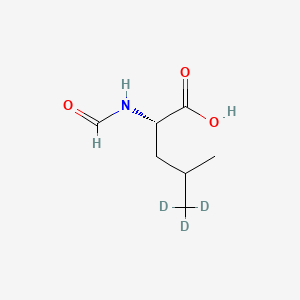
N-Formyl-L-leucine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-L-leucine-d3 is a deuterium-labeled derivative of N-Formyl-L-leucine. This compound is often used in proteomics research and metabolic studies due to its isotopic labeling, which allows for precise tracking and quantification in various biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:
Reactants: L-leucine, formic acid, formaldehyde
Solvent: Water
pH Control: The pH is maintained around 2-3 using sulfuric acid during the precipitation process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants and solvents.
Continuous pH Monitoring: To ensure consistent product quality.
Purification Steps: Including filtration and crystallization to obtain the final product with high purity.
化学反应分析
N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-Formyl-L-leucine-d3 is widely used in scientific research, including:
Proteomics Research: As an internal standard for mass spectrometry-based quantification of proteins and peptides.
Metabolic Studies: To trace metabolic pathways and quantify metabolic intermediates.
Pharmacological Research: As a labeled compound to study drug metabolism and pharmacokinetics.
Industrial Applications: In the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required
作用机制
The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .
相似化合物的比较
N-Formyl-L-leucine-d3 can be compared with other similar compounds such as:
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-Formyl-L-leucine: The non-deuterated version of this compound.
N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester: A related compound used in pharmaceutical applications
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various biochemical assays. This makes it particularly valuable in proteomics and metabolic studies where accurate quantification is essential .
属性
IUPAC Name |
(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-PIRDCUBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)


![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)


